4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide
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Description
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide is a useful research compound. Its molecular formula is C13H22BN3O3 and its molecular weight is 279.15 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid ethyl-methyl-amide is a derivative of pyrazole and dioxaborolane that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a dioxaborolane moiety and a pyrazole ring. Its molecular formula is C13H20B2N2O3, and it has a molecular weight of approximately 270.09 g/mol. The presence of the boron atom in the dioxaborolane structure enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds containing dioxaborolane structures often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to cytotoxic effects against tumor cells.
Anticancer Activity
Several studies have reported on the anticancer effects of pyrazole derivatives. For instance:
- A derivative similar to the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.1 to 10 µM .
- In vivo studies demonstrated that related compounds could inhibit tumor growth in xenograft models by inducing apoptosis and reducing cell proliferation markers .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. A study indicated that similar pyrazole derivatives could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
Case Studies
Properties
IUPAC Name |
N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O3/c1-7-16(6)11(18)17-9-10(8-15-17)14-19-12(2,3)13(4,5)20-14/h8-9H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBLWZPIJWYTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.